molecular formula C7H7N3O2 B1311706 Pyridine-2,5-dicarboxamide CAS No. 4663-96-1

Pyridine-2,5-dicarboxamide

Cat. No.: B1311706
CAS No.: 4663-96-1
M. Wt: 165.15 g/mol
InChI Key: LEIAZUKOBVWTEH-UHFFFAOYSA-N
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Description

Pyridine-2,5-dicarboxamide is a derivative of pyridine, which is a nitrogen-bearing heterocycle . It is an excellent tridentate ligand for transition metals such as Cu 2+ and Ni 2+ . Derivatives based on pyridine-2,6- and furan-2,5-dicarboxamide scaffolds reveal numerous chemical properties and biological activities .


Synthesis Analysis

The synthesis of symmetrical pyridine-2,6- and furan-2,5-dicarboxamides is achieved through a condensation reaction of the appropriate acyl chlorides and aromatic amides . The successful syntheses were confirmed with NMR spectroscopy .


Molecular Structure Analysis

The crystal structures of seven compounds; two pyridine and five furan derivatives were solved . Based on the crystallographic studies, supramolecular features of the crystals under investigation were indicated .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridine-2,6- and furan-2,5-dicarboxamides include a condensation reaction of the appropriate acyl chlorides and aromatic amides .


Physical And Chemical Properties Analysis

This compound reveals numerous chemical properties and biological activities. This makes them an exciting research topic in supramolecular and coordination chemistry and in discovering new pharmacologically-active compounds .

Scientific Research Applications

Supramolecular and Coordination Chemistry

  • Pyridine-2,6-dicarboxamide derivatives exhibit numerous chemical properties and biological activities, making them significant in supramolecular and coordination chemistry. Their crystal structures indicate important supramolecular features, as shown in the study by Pućkowska et al. (2022).

Copper Complexation

  • Pyridine dicarboxamide ligands have been synthesized for complexation with copper(II), demonstrating various coordination geometries and nuclearity, as detailed by Jain et al. (2004).

Fluorescent Sensing Applications

  • Derivatives of pyridine-2,6-dicarboxamide with appended naphthyl groups serve as fluorescent probes for selective detection of Pd2+ ions, as well as applications in paper-strip sensors and polystyrene film-based sensors, described by Kumar, Gupta, & Pandey (2017).

Crystallography Studies

  • The crystal structures of pyrazine-2,5-dicarboxamides show extended conformations and reveal insights into intermolecular interactions, as studied by Cati & Stoeckli-Evans (2017).

Hydrogen Bonding and Structure

  • Pyridine-2,6-dicarboxamide demonstrates interesting intermolecular and intramolecular hydrogen bonding in both solid state and solution, providing insights into hydrogen bonding networks, as observed by Marlin, Olmstead, & Mascharak (2000).

Catalysis and Synthetic Chemistry

  • Kumar and Gupta (2016) highlight the significance of pyridine-2,6-dicarboxamide based scaffolds in catalytic organic transformations and synthetic modeling of metalloenzyme active sites (Kumar & Gupta, 2016).

Biotransformation in Organic Synthesis

  • The amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, as detailed by Chen et al. (2012), demonstrates their application in organic synthesis and the preparation of drug-like compounds (Chen et al., 2012).

Coordination Chemistry

  • Rajput and Mukherjee (2013) discuss the coordination complexes formed with pyridine-2,6-dicarboxamide-based chelating ligands and metal ions, serving specific stereochemical requirements (Rajput & Mukherjee, 2013).

Safety and Hazards

Pyridine is highly flammable and can cause skin and eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

Pyridine-2,5-dicarboxamide and its derivatives have numerous chemical properties and biological activities, making them an exciting research topic in supramolecular and coordination chemistry and in discovering new pharmacologically-active compounds . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

Mechanism of Action

Target of Action

Pyridine-2,5-dicarboxamide, a derivative of the nitrogen-bearing heterocycle pyridine, has been found to interact with several biological targets. It has been reported to bind to G-quadruplexes (G4s) , which are atypical nucleic acid structures involved in basic human biological processes . These G4s are found in the promoter regions of various genes, including the c-MYC gene . Additionally, it has been found to interact with carbonic anhydrase (CA) and cholinesterase (ChE) enzymes .

Mode of Action

The interaction of this compound with its targets involves the formation of strong hydrogen bonds and π–π interactions . For instance, when interacting with G4s, it adopts a V-shape conformation , maximizing its interaction with the target G4 . In the case of ATP, it forms strong hydrogen bonds and π–π interactions between the adenosine fragment and the quinolinium ring .

Biochemical Pathways

The interaction of this compound with its targets can affect various biochemical pathways. For instance, its interaction with G4s can regulate G4 functions, directly damage G4 structures, and activate multiple antitumor signaling pathways . This can lead to the triggering of a strong immune response and potent antitumor effects .

Pharmacokinetics

They have been noted for their therapeutic properties and are found in more than 7000 existing drug molecules of medicinal importance .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its targets. For instance, its interaction with G4s can lead to genome instability, eventually leading to immune gene activation and related processes in cancer cells . This can harness the innate immune system for cancer immunotherapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of large amounts of dsDNA can affect its specificity for covalent binding to G4 domains . Moreover, the pH of the environment can also influence its binding affinity .

Biochemical Analysis

Biochemical Properties

Pyridine-2,5-dicarboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It acts as a chelating ligand, binding to metal ions such as copper, nickel, and zinc. These interactions are crucial for the compound’s function in enzymatic reactions, where it can either inhibit or activate specific enzymes. For instance, this compound has been shown to interact with copper (II) ions, forming stable complexes that can influence the activity of copper-dependent enzymes .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, this compound has been found to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form hydrogen bonds and coordinate bonds with metal ions, which are essential for its biological activity. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, this compound can have toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in nitrogen metabolism, such as those responsible for the conversion of ammonia to urea. Additionally, this compound can affect the levels of key metabolites, leading to changes in cellular metabolism and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. Its distribution within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Its localization is crucial for its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

pyridine-2,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-6(11)4-1-2-5(7(9)12)10-3-4/h1-3H,(H2,8,11)(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIAZUKOBVWTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430741
Record name Pyridine-2,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4663-96-1
Record name Pyridine-2,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Pyridine-2,5-dicarboxamide interesting for DNA-targeting applications?

A: this compound acts as a scaffold in the development of compounds that can bind to the minor groove of DNA []. This binding ability stems from its structural similarity to naturally occurring antibiotics like netropsin and distamycin. By attaching various chemical functionalities to this scaffold, researchers aim to create compounds capable of precisely modifying DNA sequences.

Q2: Has this compound been used to develop any specific DNA-targeting molecules?

A: Yes, researchers have synthesized a pyridine analogue of netropsin using this compound as the central scaffold []. This analogue, named N,N'-bis[6-(N-3-dimethylaminopropyl) carbamoylpyridin-2-yl] this compound, shows promise as a carrier molecule for delivering DNA-modifying functionalities to the minor groove of DNA.

Q3: Can you elaborate on the use of this compound in dynamic combinatorial chemistry for targeting G-quadruplexes?

A: this compound has been employed as a central scaffold in dynamic combinatorial libraries designed to discover G-quadruplex ligands []. These libraries utilize disulfide exchange reactions to generate diverse compounds, with this compound carrying two thiol handles for attaching various side chains. This approach allows for the identification of potent G-quadruplex stabilizing molecules by exploring a range of structural variations around the this compound core.

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